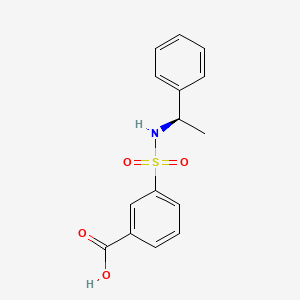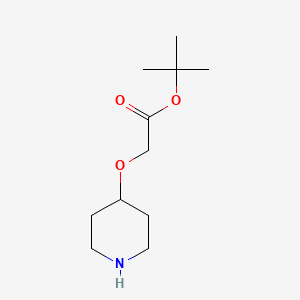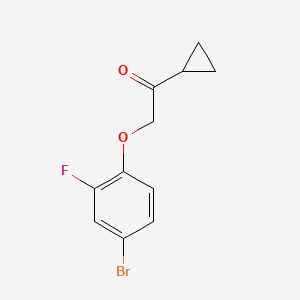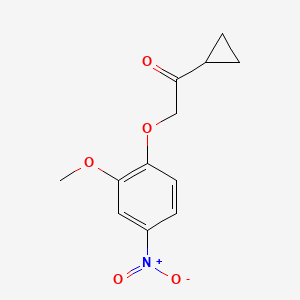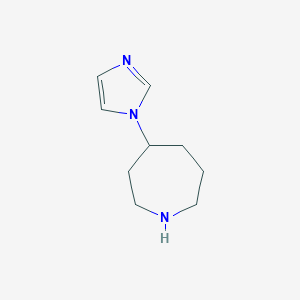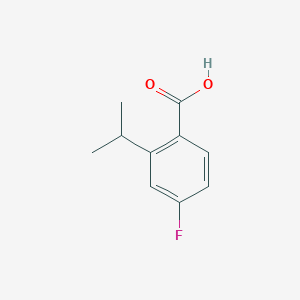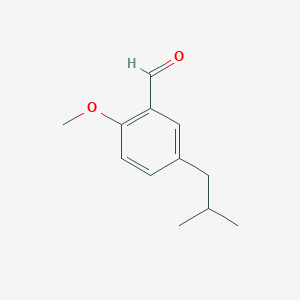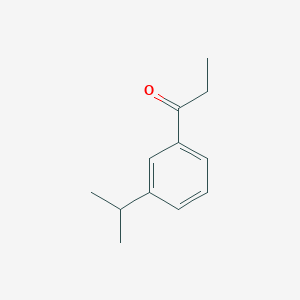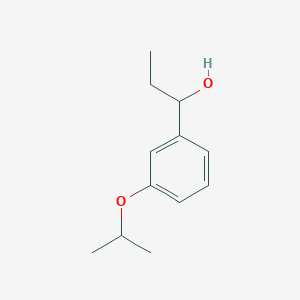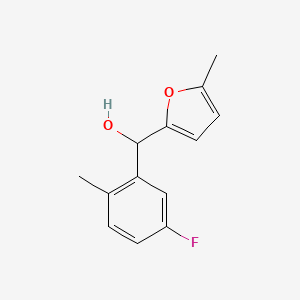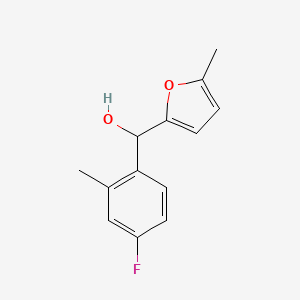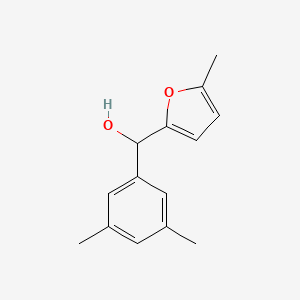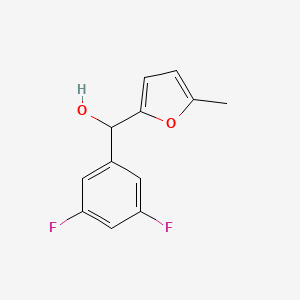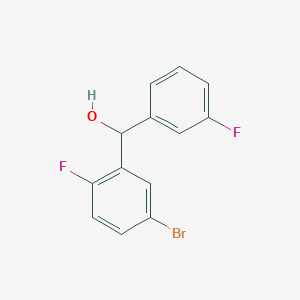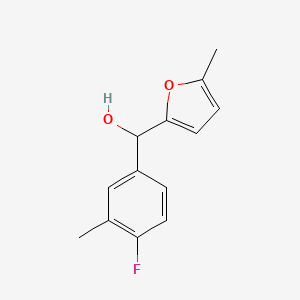
4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol is an organic compound with the molecular formula C13H13FO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluoro group at the 4-position and a methyl group at the 3-position Additionally, the methanol group is attached to a 5-methyl-2-furyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with 5-methyl-2-furylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production volume and efficiency. Industrial production often employs optimized reaction conditions, including precise temperature control, catalyst concentration, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-fluoro-3-methylbenzaldehyde-(5-methyl-2-furyl)methanol, while reduction could produce 4-fluoro-3-methylphenyl-(5-methyl-2-furyl)methane .
Scientific Research Applications
4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor to drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring, as well as the furan moiety, contribute to its reactivity and binding affinity. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects or other biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenylmethanol: Lacks the furan moiety, which may result in different reactivity and applications.
3-Methylphenyl-(5-methyl-2-furyl)methanol:
4-Fluoro-3-methylphenyl-(2-furyl)methanol: The position of the methyl group on the furan ring is different, which can alter its chemical behavior.
Uniqueness
4-Fluoro-3-methylphenyl-(5-methyl-2-furyl)methanol is unique due to the combination of fluoro, methyl, and furan substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-(5-methylfuran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c1-8-7-10(4-5-11(8)14)13(15)12-6-3-9(2)16-12/h3-7,13,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZCIRGXXRLTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC(=C(C=C2)F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
